12(S)-HETrE

Inflammation Angiogenesis Vasodilation

12(S)-HETrE is the authentic platelet-derived anti-thrombotic oxylipin produced by 12-LOX oxidation of DGLA. Unlike its epimer 12(R)-HETrE (pro-inflammatory) or the arachidonic acid analog 12(S)-HETE (pro-thrombotic), only 12(S)-HETrE inhibits platelet activation via Gαs/cAMP signaling without compromising hemostasis. This stereochemically defined standard (8Z,10E,14Z, 12(S)-OH) is essential for LC-MS/MS quantification (RT 54.53 min, MS-MS 321→181 Da) and for dissecting IP receptor pathways in thrombosis and inflammation models. Accept no substitutes—chiral purity is mandatory for experimental fidelity.

Molecular Formula C20H34O3
Molecular Weight 322.5 g/mol
Cat. No. B161184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12(S)-HETrE
Synonyms12S-hydroxy-8Z,10E,14Z-eicosatrienoic acid
Molecular FormulaC20H34O3
Molecular Weight322.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC(C=CC=CCCCCCCC(=O)O)O
InChIInChI=1S/C20H34O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h8,10-11,13-14,17,19,21H,2-7,9,12,15-16,18H2,1H3,(H,22,23)/b11-8-,13-10-,17-14+/t19-/m0/s1
InChIKeyYYIXZLMPKIFFGQ-ONNNWOQGSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12(S)-HETrE Procurement Guide: A 12-LOX Oxylipin with Anti-Thrombotic Differentiation from Structural Analogs


12(S)-HETrE (12(S)-hydroxy-8,10,14-eicosatrienoic acid) is a lipid metabolite produced by platelet-type 12-lipoxygenase (p12-LOX) oxidation of the omega-6 polyunsaturated fatty acid dihomo-γ-linolenic acid (DGLA) [1]. It functions as an endogenous inhibitor of platelet activation and thrombosis, signaling via a Gαs-coupled G-protein coupled receptor (GPCR) pathway that elevates cyclic AMP (cAMP) [2]. The compound is characterized by its specific stereochemistry and double-bond configuration (8Z,10E,14Z) with the hydroxyl group at the 12(S) position [3]. Its anti-thrombotic activity is distinct from other eicosanoids and is not observed in its epimer, 12(R)-HETrE [4].

12(S)-HETrE vs. Related Eicosanoids: Why Generic Substitution is Scientifically Invalid


The term '12-HETrE' is an ambiguous abbreviation that actually refers to two structurally and functionally distinct metabolites derived from different enzymatic pathways [1]. Platelet-derived 12(S)-HETrE is a potent anti-thrombotic agent that inhibits platelet aggregation without impairing hemostasis, while the epimer 12(R)-HETrE, produced by cytochrome P450 or epithelial 12-LOX, is a pro-inflammatory, vasodilatory, and angiogenic factor [2]. Furthermore, substituting 12(S)-HETrE with the arachidonic acid-derived analog 12(S)-HETE would be counterproductive, as 12(S)-HETE promotes platelet activation and thrombosis rather than inhibiting it [3]. These diametrically opposed biological functions, rooted in distinct double-bond configurations and stereochemistry, make it scientifically invalid to interchange 12(S)-HETrE with any other '12-HETrE' or '12-HETE' analog without compromising experimental fidelity [4].

12(S)-HETrE Quantitative Evidence Guide: Key Differentiation Data


12(S)-HETrE vs. 12(R)-HETrE: Opposing Biological Activities

12(S)-HETrE exhibits a functionally distinct biological profile compared to its epimer, 12(R)-HETrE. While 12(S)-HETrE is devoid of vasodilatory, chemotactic, and angiogenic properties, 12(R)-HETrE is a potent vasodilator, chemotactic, and angiogenic factor whose synthesis is induced in inflamed tissues [1]. This functional dichotomy is critical for experimental design in inflammation and vascular biology research.

Inflammation Angiogenesis Vasodilation

12(S)-HETrE Anti-Thrombotic Efficacy: In Vivo Thrombus Reduction Without Bleeding

In a murine laser-induced arteriole thrombosis model, treatment with 12(S)-HETrE resulted in a significant reduction in thrombus growth, including both platelet and fibrin accumulation, while hemostatic function remained unaltered as measured by tail bleeding time and arteriole rupture assays [1]. In contrast, the analog 12(S)-HETE, derived from arachidonic acid, promotes platelet activation and thrombus formation [2].

Thrombosis Hemostasis Cardiovascular

12(S)-HETrE vs. 12(S)-HETE: Divergent Effects on Platelet Function

In washed human platelets, 12(S)-HETrE significantly attenuated agonist-mediated platelet aggregation, α-granule secretion, integrin αIIbβ3 activation, Rap1 activation, and clot retraction [1]. The half-maximal inhibitory concentration (IC50) for platelet activation was determined to be 40 µM [2]. In contrast, the arachidonic acid-derived analog 12(S)-HETE promotes platelet activation and thrombus formation [3].

Platelet Activation Thrombosis Cardiovascular

12(S)-HETrE Receptor Signaling: Partial Dependence on Prostacyclin (IP) Receptor

The anti-platelet effects of 12(S)-HETrE are mediated via activation of a Gαs-coupled GPCR, which elevates intracellular cAMP [1]. Pharmacological inhibition or genetic ablation of the prostacyclin (IP) receptor prevented 12(S)-HETrE from blocking platelet aggregation in vitro, and its anti-thrombotic effects were significantly diminished in IP knockout mice in vivo [2]. This signaling mechanism is distinct from that of 12(S)-HETE, which signals through GPR31 [3].

GPCR cAMP Prostacyclin Receptor

12(S)-HETrE vs. 12(R)-HETrE: Distinct Stereospecific Synthesis and Analytical Differentiation

In bovine corneal epithelial microsomes, the conversion of 12(S)-HETE to 12(S)-HETrE and 12(R)-HETrE occurs with distinct enzyme kinetics: the apparent Km was 20 µM for 12(S)-HETE and 17.9 µM for 12(R)-HETE, while the Vmax was 8.2 pmol/mg/min for 12(S)-HETE and 17.4 pmol/mg/min for 12(R)-HETE [1]. Chiral analysis revealed that the reaction predominantly forms 12(R)-HETrE over 12(S)-HETrE in a ratio of 1.5:1 when starting from 12(S)-HETE [2]. Furthermore, 12(S)-HETrE and 12(R)-HETrE can be analytically distinguished by chiral LC-MS/MS, with 12(S)-HETE and 12(R)-HETE eluting at distinct retention times (12.890 min and 10.181 min, respectively) [3].

Analytical Chemistry Stereochemistry LC-MS/MS

12(S)-HETrE vs. 15(S)-HETrE: Distinct Enzymatic Origin and Inhibitory Potency

12(S)-HETrE is produced by 12-LOX oxidation of DGLA, whereas 15(S)-HETrE is produced by 15-LOX oxidation of DGLA [1]. 15(S)-HETrE functions as an inhibitor of 5-LOX in human polymorphonuclear leukocytes (PMNL) with an IC50 of 4.6 µM, and in RBL cells, it inhibits 5-LOX but is approximately 20-fold less potent than its precursor, 15(S)-HpETE [2]. 12(S)-HETrE does not share this 5-LOX inhibitory activity.

Lipoxygenase 5-LOX Inflammation

12(S)-HETrE Optimal Research and Procurement Applications


Anti-Thrombotic and Platelet Inhibition Studies

Use 12(S)-HETrE as a specific tool to investigate Gαs/cAMP-mediated inhibition of platelet activation, granule secretion, and integrin αIIbβ3 activation without impairing hemostasis [1]. Its unique ability to uncouple thrombosis inhibition from bleeding risk makes it ideal for in vivo thrombosis models and ex vivo platelet function assays, where other eicosanoids like 12(S)-HETE would produce confounding pro-thrombotic effects [2].

Eicosanoid Profiling and Lipidomics

Employ 12(S)-HETrE as an authentic reference standard for the accurate quantification of 12-LOX-derived DGLA metabolites in biological matrices. The distinct retention time (54.53 min) and MS-MS fragment mass (321 Da with 181 Da fragment) differentiate 12(S)-HETrE from 12(S)-HETE (44.97 min; 319 Da; 179 Da fragment) and other HETEs in LC-MS/MS analyses [3]. Chiral chromatography is mandatory to resolve 12(S)-HETrE from its epimer 12(R)-HETrE [4].

GPCR Signaling Pathway Analysis

Use 12(S)-HETrE to selectively probe Gαs-coupled prostacyclin (IP) receptor signaling pathways in platelets and potentially other cell types [5]. This application is critical for dissecting the mechanism of action of DGLA-derived oxylipins and for developing novel anti-platelet therapeutics that target this pathway without the bleeding risks associated with other anti-platelet agents [6].

Mechanistic Studies of Inflammation Resolution

Apply 12(S)-HETrE in inflammatory models to investigate the role of 12-LOX metabolites in the resolution of inflammation, as it is a stable product of the 12-LOX pathway and can be quantified in plasma using UHPLC-MS/MS [7]. Its functional opposition to 12(R)-HETrE, which is pro-inflammatory and angiogenic, provides a unique tool for dissecting the dual roles of eicosanoids in inflammation [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 12(S)-HETrE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.